molecular formula C11H10O3 B2545886 2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one CAS No. 15128-61-7

2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one

Cat. No.: B2545886
CAS No.: 15128-61-7
M. Wt: 190.198
InChI Key: FQOWKJFNVQOKLB-UHFFFAOYSA-N
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Chemical Reactions Analysis

2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

The specific reagents and conditions for these reactions depend on the desired products and the experimental setup .

Scientific Research Applications

2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one can be compared with other similar compounds, such as:

  • 2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-5-one
  • 2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-7-one

These compounds share a similar core structure but differ in the position of the functional groups, which can affect their chemical properties and reactivity .

Properties

IUPAC Name

2,3,7,8-tetrahydrocyclopenta[g][1,4]benzodioxin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-9-2-1-7-5-10-11(6-8(7)9)14-4-3-13-10/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOWKJFNVQOKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC3=C(C=C21)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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